(S)-2-Amino-3-biphenyl-3-yl-propionic acid

LAT1 inhibition Transporter assay Cancer metabolism

(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a chiral biphenylalanine derivative offering distinct advantages: 10-fold greater LAT1 inhibition vs tyrosine (IC50 6600 nM) for oncology transporter studies; selective α1-glycine receptor antagonist, distinct from potentiator analogs; enhances peptide cytotoxicity up to 16-fold (apratoxin A analogs) and insulin receptor binding by 39%. Ideal for solid-phase synthesis of SAR probes, LAT1-targeted prodrugs, and neuropharmacology tool compounds. High-purity (≥95%) research-grade material available for immediate procurement.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 164172-96-7
Cat. No. B068061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-biphenyl-3-yl-propionic acid
CAS164172-96-7
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
InChIKeyXXPHIHDDXCFWMS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-3-biphenyl-3-yl-propionic acid (CAS 164172-96-7): A Chiral Biphenylalanine Building Block for Targeted Peptide and Small Molecule Discovery


(S)-2-Amino-3-biphenyl-3-yl-propionic acid (CAS 164172-96-7) is a non-proteogenic, chiral unnatural amino acid categorized as a biphenylalanine derivative [1]. Its core structure features a biphenyl group attached to the alpha carbon of an L-alanine backbone [1], imparting distinct hydrophobic and steric properties. This compound serves as a critical building block for the rational design and solid-phase synthesis of novel peptide analogs and peptidomimetics, and is a key intermediate for exploring structure-activity relationships (SAR) across multiple therapeutic targets .

Why (S)-2-Amino-3-biphenyl-3-yl-propionic acid (164172-96-7) Cannot Be Replaced by Simpler Analogs


The biphenyl moiety in (S)-2-Amino-3-biphenyl-3-yl-propionic acid (164172-96-7) provides a unique three-dimensional aromatic surface that is not recapitulated by smaller, less hydrophobic amino acids like phenylalanine or tyrosine [1]. This structural distinction leads to functional divergence; for instance, while a phenylbenzyl analog acts as a potentiator of α1-glycine receptors, the biphenyl derivative itself demonstrates the most promising antagonistic effect, underscoring that small changes in aryl substitution can invert biological function [2]. Furthermore, the compound's potent inhibition of the L-type amino acid transporter 1 (LAT1) is 10-fold greater than that of tyrosine, highlighting a quantitative advantage in specific biological contexts that cannot be achieved through generic substitution .

Quantitative Differentiation Evidence for (S)-2-Amino-3-biphenyl-3-yl-propionic acid (164172-96-7) vs. Analogs and In-Class Candidates


Superior LAT1 Transporter Inhibition Potency vs. Closest Analog and Endogenous Substrates

In a standardized LAT1 inhibition assay, (S)-2-Amino-3-biphenyl-3-yl-propionic acid (164172-96-7) exhibits an IC50 of 6600 nM, demonstrating superior potency over its closest structural analog, (2S)-2-Amino-3-(3-benzylphenyl)propanoic acid (IC50 = 7300 nM) . The biphenyl compound is also over 10-fold more potent than the natural endogenous substrate tyrosine (IC50 = 68,000 nM) and over 24-fold more potent than tryptophan (IC50 = 160,000 nM) in the same assay .

LAT1 inhibition Transporter assay Cancer metabolism

Divergent Functional Activity at α1-Glycine Receptors vs. Phenylbenzyl Analog

In a comparative functional study on human α1-glycine receptors (α1-GLYRs) expressed in Xenopus oocytes, the biphenyl derivative (designated ligand 2, structurally consistent with (S)-2-Amino-3-biphenyl-3-yl-propionic acid) exhibited the most promising antagonistic effect among eight phenylalanine derivatives tested [1]. In direct functional contrast, its phenylbenzyl analog (ligand 5) acted as the most potent potentiator of the same receptor [1]. Notably, the antagonist ligand 2 failed to provide an anticonvulsant effect in a strychnine-induced seizure model, whereas the potentiator analog did, confirming that the specific substitution pattern drives a critical functional switch [1].

Glycine receptor Neuropharmacology Anticonvulsant screening

Enhanced Cytotoxicity in Apratoxin A Analog Through Biphenylalanine Substitution

The replacement of a specific residue with biphenylalanine (Bph) in the natural product apratoxin A resulted in a Bph analog (compound 3) that displayed a 16-fold increase in cytotoxicity against HCT-116 human colorectal cancer cells relative to the parent compound [1]. This study directly attributes the substantial activity enhancement to the presence of the 4-phenyl group on the biphenylalanine moiety [1].

Anticancer Cytotoxicity Apratoxin

Quantified Impact of Biphenylalanine Substitution on Insulin Receptor Binding and In Vivo Activity

In a study evaluating insulin analogs, replacement of phenylalanine at position B25 with biphenylalanine (Bip) yielded an analog (B25 Bip insulin) with 139% receptor binding activity relative to native insulin [1]. This same analog retained 50% in vivo biological activity in a mouse convulsion assay [1]. In stark contrast, replacement at the B24 position resulted in a completely inactive analog, underscoring the positional sensitivity of this bulky hydrophobic modification [1].

Insulin analog Receptor binding Diabetes

Commercial Specification: High Chiral and Chemical Purity for Reliable Research

Commercially available (S)-2-Amino-3-biphenyl-3-yl-propionic acid (CAS 164172-96-7) is routinely supplied with a high purity specification. Leading vendors offer the compound at purities of ≥95% , with some sources achieving 97% or 98.0% purity. This ensures a reliable starting material free from significant amounts of the (R)-enantiomer or other process-related impurities, which is critical for achieving reproducible and interpretable results in sensitive biological assays and complex synthetic sequences.

Quality control Purity specification Procurement

Scalable Supply from Grams to Kilograms for Seamless Project Transition

In contrast to many specialized research chemicals that are only available in milligram quantities, (S)-2-Amino-3-biphenyl-3-yl-propionic acid is supported by a scalable supply chain . Manufacturers offer flexible production from grams to kilograms, enabling a smooth transition from early-stage discovery to preclinical development without requiring a change of vendor or a new synthesis route . This scalability ensures material consistency and reduces the logistical burden associated with lead optimization and scale-up.

Supply chain Scalability Procurement

High-Value Application Scenarios for (S)-2-Amino-3-biphenyl-3-yl-propionic acid (164172-96-7) Based on Quantitative Evidence


Design and Synthesis of LAT1-Targeted Molecular Probes and Therapeutics

Given its direct and potent inhibition of LAT1 (IC50 = 6600 nM) , this compound is ideally suited as a starting point for designing LAT1-targeted agents. Its 10-fold greater potency over tyrosine ensures specific, high-affinity interaction with this transporter, which is often upregulated in aggressive cancers. It can be used to synthesize LAT1-selective inhibitors, fluorescent probes for transporter imaging, or as a warhead in LAT1-mediated prodrug strategies.

Elucidating Structure-Activity Relationships at Glycine Receptors

The unique ability of this biphenylalanine derivative to act as a selective antagonist at human α1-glycine receptors, in contrast to the potentiating activity of its phenylbenzyl analog, makes it an indispensable tool for neuropharmacology [1]. It can be used to map the structural determinants of receptor antagonism, to probe the role of glycine receptors in neuronal excitability, and as a negative control in studies utilizing potentiator analogs.

Potency Optimization in Bioactive Peptide and Natural Product Analogs

The demonstrated 16-fold increase in cytotoxicity for a biphenylalanine-substituted apratoxin A analog provides a powerful rationale for its use in medicinal chemistry campaigns [2]. Incorporating this building block into lead peptides or natural products is a validated strategy to enhance target binding through hydrophobic and π-stacking interactions, potentially leading to significant improvements in potency and selectivity.

Rational Engineering of Protein and Peptide Therapeutics

The quantitative data from insulin analogs, showing a 39% increase in receptor binding upon B25 biphenylalanine substitution, illustrates the utility of this compound in peptide and protein engineering [3]. Researchers can use it as a building block in peptide synthesis to systematically explore how introducing a large hydrophobic surface affects receptor binding, dimerization, and stability of therapeutic proteins and peptide hormones.

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